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For Researchers, Scientists, and Drug Development Professionals

The HiBiT LgBiT complementation system is a powerful and versatile tool for the quantitative

analysis of protein dynamics in living cells. Based on the engineered NanoLuc® luciferase, this

technology offers exceptional sensitivity, a broad dynamic range, and a simple "add-mix-read"

format, making it amenable to high-throughput screening and a wide array of applications in

basic research and drug discovery. This guide provides a comprehensive overview of the core

principles, quantitative performance, detailed experimental protocols, and key applications of

the HiBiT LgBiT system.

Core Principle: A Tale of Two Subunits
The HiBiT LgBiT system is a split-luciferase technology. The NanoLuc® luciferase is divided

into two unequal, catalytically inactive subunits:

LgBiT (Large Bit): A large, 18 kDa polypeptide (159 amino acids).[1]

HiBiT (High Affinity Bit): A small, 11-amino acid peptide tag (~1.3 kDa).[1][2]
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These two subunits have been engineered to have a very high affinity for each other. When a

protein of interest is tagged with the small HiBiT peptide, it can be readily detected by the

addition of the complementary LgBiT subunit. Upon their spontaneous and high-affinity

interaction, a functional NanoLuc® luciferase enzyme is reconstituted. In the presence of the

furimazine substrate, this reconstituted enzyme generates a bright, sustained luminescent

signal that is directly proportional to the amount of HiBiT-tagged protein.[3][4]

The small size of the HiBiT tag is a key advantage, as it is less likely to interfere with protein

function and can be efficiently inserted into the endogenous genome using CRISPR-Cas9 gene

editing.[5][6] This allows for the study of proteins at their natural expression levels, avoiding the

artifacts often associated with overexpression systems.[6][7]

Quantitative Performance
The HiBiT LgBiT system is renowned for its exceptional sensitivity and broad dynamic range,

enabling the detection of even low-abundance proteins.

Parameter Value Source

HiBiT Size 11 amino acids (~1.3 kDa) [1][2]

LgBiT Size 159 amino acids (~18 kDa) [1]

Binding Affinity (KD) 700 pM (0.7 nM) [3][8][9]

Dynamic Range At least 7 orders of magnitude [3][10][11][12]

Limit of Detection < 10-19 moles [10]

Signal Half-Life > 3 hours [4][10]

Key Applications and Experimental Protocols
The versatility of the HiBiT LgBiT system lends itself to a wide range of applications. Detailed

protocols for the most common assays are provided below.

Lytic Protein Quantification
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This is the most straightforward application, designed to measure the total amount of a HiBiT-

tagged protein in cell lysates.

Cell Culture: Culture cells expressing the HiBiT-tagged protein of interest in a white, opaque-

bottom multi-well plate (96-well or 384-well). Include control wells with cells that do not

express a HiBiT-tagged protein to determine background luminescence.

Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT

protein (1:100) and the Nano-Glo® HiBiT Lytic Substrate (1:50) into the Nano-Glo® HiBiT

Lytic Buffer at room temperature.[13] Mix gently by inversion.[13]

Assay Procedure:

Remove the culture medium from the cells.

Add a volume of the prepared Nano-Glo® HiBiT Lytic Reagent equal to the original culture

volume to each well. This lyses the cells and initiates the complementation reaction.[4][10]

Mix the plate on an orbital shaker for 10 minutes at room temperature to ensure complete

cell lysis and signal stabilization.[14]

Measurement: Measure the luminescence using a plate-based luminometer. The signal is

stable for several hours.[3][4]

Data Analysis: Subtract the average background luminescence from all experimental

readings. The resulting luminescence is directly proportional to the amount of HiBiT-tagged

protein.

Extracellular and Cell Surface Protein Detection
This non-lytic assay is designed to quantify HiBiT-tagged proteins that are secreted into the

culture medium or expressed on the cell surface. The key feature of this assay is the use of a

cell-impermeable LgBiT, which cannot cross the plasma membrane.[2][15]

Cell Culture: Culture cells expressing the secreted or cell-surface HiBiT-tagged protein in a

suitable multi-well plate.
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Reagent Preparation: Prepare the Nano-Glo® HiBiT Extracellular Detection Reagent, which

contains the cell-impermeable LgBiT protein and the furimazine substrate.

Assay Procedure:

Directly add the prepared Nano-Glo® HiBiT Extracellular Detection Reagent to the cell

culture wells.[12]

Mix the plate on an orbital shaker for 10 minutes at room temperature.[16]

Measurement: Measure the luminescence using a plate-based luminometer.

Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein

present on the cell surface or secreted into the medium.[8][12]

Live-Cell Protein Degradation
The HiBiT system is exceptionally well-suited for monitoring the kinetics of protein degradation

in real-time, a critical application in the development of targeted protein degraders like

PROTACs.[5][6][17]

Cell Preparation:

Use cells endogenously expressing the HiBiT-tagged protein of interest via CRISPR-Cas9

editing.

These cells must also express the LgBiT protein intracellularly. This can be achieved by

using a stable LgBiT-expressing cell line or by transiently delivering LgBiT mRNA.[18]

Cell Plating: Seed the cells in a white, opaque-bottom multi-well plate and incubate

overnight.

Substrate Addition:

Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate

assay medium.

Replace the cell culture medium with the substrate-containing medium.
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Incubate for at least 2.5 hours to allow the luminescence signal to equilibrate.[18]

Compound Treatment: Add the protein degrader compounds at the desired concentrations.

Kinetic Measurement: Immediately begin measuring luminescence kinetically at 37°C using

a plate-based luminometer.[18]

Data Analysis: The decrease in luminescence over time directly reflects the degradation of

the HiBiT-tagged protein.[6] From this data, key degradation parameters such as the rate of

degradation (kdeg), maximal degradation (Dmax), and the concentration required for half-

maximal degradation (DC50) can be calculated.[5][17][18]

Bioluminescence Resonance Energy Transfer (BRET)
for Studying Molecular Interactions
The HiBiT LgBiT system can serve as an excellent BRET donor. When a HiBiT-tagged protein

interacts with another protein or molecule that is labeled with a fluorescent acceptor, energy

transfer occurs upon addition of the LgBiT and substrate, resulting in a BRET signal. This is

particularly useful for studying ligand-receptor binding at the cell surface.[15][19][20]

Cell Preparation: Use cells expressing a GPCR tagged at its N-terminus with the HiBiT

peptide.

Cell Plating: Seed the cells in a white, opaque-bottom 96-well or 384-well plate.

Ligand and Reagent Addition:

Add the fluorescently labeled ligand (the BRET acceptor) to the cells.

Add the Nano-Glo® HiBiT Extracellular Reagent (containing the cell-impermeable LgBiT

and furimazine substrate).

Measurement: Measure the luminescence at two wavelengths: one for the donor

(NanoLuc®, ~460 nm) and one for the acceptor (e.g., a red-shifted fluorophore, >600 nm).

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the

donor emission. Changes in this ratio reflect the binding of the fluorescent ligand to the
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HiBiT-tagged receptor.[20]

Visualizing the Workflows and Principles
To further elucidate the concepts and protocols described above, the following diagrams,

generated using the DOT language, illustrate the core mechanisms and experimental

workflows.
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Caption: Core principle of the HiBiT LgBiT complementation system.
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Caption: Experimental workflow for lytic protein quantification.
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Caption: Experimental workflow for extracellular protein detection.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15559991/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-hibit-lgbit-complementation-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Live cells with
HiBiT-tagged Protein
& intracellular LgBiT

Add Live-Cell Substrate
(e.g., Endurazine™)

Equilibrate Signal

Add Degrader Compound

Measure Luminescence
Kinetically over Time

End: Degradation Kinetics Data
(kdeg, Dmax, DC50)

Click to download full resolution via product page

Caption: Workflow for live-cell protein degradation analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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